molecular formula C24H22BrFN2O2S2 B12035790 (3Z)-5-bromo-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-2H-indol-2-one

(3Z)-5-bromo-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B12035790
M. Wt: 533.5 g/mol
InChI Key: HLJGKYUOZTXIFW-MRCUWXFGSA-N
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Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of a complex indolone core with various functional groups attached.
  • The indolone scaffold is a bicyclic structure containing both an indole ring and a ketone group.
  • The 5-bromo substituent indicates a bromine atom attached to the indole ring.
  • The 4-fluorobenzyl group is a benzene ring with a fluorine atom and a benzyl (C₆H₅CH₂) side chain.
  • The 2-thioxo-1,3-thiazolidin-5-ylidene moiety involves a thiazolidine ring with a thioxo (C=S) group.
  • The 1-hexyl portion signifies a hexyl (C₆H₁₃) side chain.
  • Overall, this compound combines diverse functional groups, making it intriguing for research.
  • Preparation Methods

    • The synthetic routes for this compound can be complex due to its intricate structure.
    • Common methods include multistep organic synthesis involving cyclization, bromination, and thiazolidine formation.
    • Reaction conditions may vary, but solvent-based approaches (such as using tetrahydrofuran) are often employed.
    • Industrial production methods may involve large-scale batch processes with optimized conditions.
  • Chemical Reactions Analysis

    • This compound can undergo various reactions:

        Oxidation: Bromine can be oxidized to a bromonium ion, leading to ring closure.

        Reduction: Reduction of the ketone group to an alcohol is possible.

        Substitution: The bromine atom can participate in substitution reactions.

    • Common reagents include strong bases , halogens , and reducing agents .
    • Major products depend on reaction conditions and regioselectivity.
  • Scientific Research Applications

      Chemistry: Investigate its reactivity, coordination chemistry, and ligand properties.

      Biology: Explore potential bioactivity, such as enzyme inhibition or receptor binding.

      Medicine: Assess its pharmacological effects, toxicity, and potential as a drug lead.

      Industry: Consider applications in materials science or catalysis.

  • Mechanism of Action

    • The compound’s effects likely involve interactions with biological targets .
    • It could modulate enzymes, receptors, or signaling pathways.
    • Detailed studies are needed to elucidate its precise mechanism.
  • Comparison with Similar Compounds

    • Similar compounds may include other indolones , thiazolidines , or brominated derivatives .
    • Highlight its uniqueness, such as specific functional groups or structural features.

    Properties

    Molecular Formula

    C24H22BrFN2O2S2

    Molecular Weight

    533.5 g/mol

    IUPAC Name

    (5Z)-5-(5-bromo-1-hexyl-2-oxoindol-3-ylidene)-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

    InChI

    InChI=1S/C24H22BrFN2O2S2/c1-2-3-4-5-12-27-19-11-8-16(25)13-18(19)20(22(27)29)21-23(30)28(24(31)32-21)14-15-6-9-17(26)10-7-15/h6-11,13H,2-5,12,14H2,1H3/b21-20-

    InChI Key

    HLJGKYUOZTXIFW-MRCUWXFGSA-N

    Isomeric SMILES

    CCCCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)/C1=O

    Canonical SMILES

    CCCCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)C1=O

    Origin of Product

    United States

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